molecular formula C10H9NO3 B3100297 Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate CAS No. 136663-25-7

Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate

Cat. No.: B3100297
CAS No.: 136663-25-7
M. Wt: 191.18 g/mol
InChI Key: OIGKYABHRCSYSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate” is a chemical compound with the molecular formula C10H9NO3 . It has a molecular weight of 191.19 . This compound is used in intermediates for the preparation of new biological materials .


Synthesis Analysis

The synthesis of “this compound” involves condensation with aromatic aldehyde having acidic protons . It has also been synthesized by direct carboxylation of benzoxazole using carbon dioxide (CO2) as a naturally abundant and renewable C1 source .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzoxazole ring. The N1—C1 bond, which corresponds to a double bond, is significantly shorter [1.293 (2) A ̊] than the other bonds (>1.36 A ̊) of the oxazole cycle .


Chemical Reactions Analysis

“this compound” has been used in the synthesis of HIV-reverse transcriptase inhibitor L-696,299 and bis-styryl dyes . The hydroxyl and the acetyl substituents form intramolecular hydrogen bonds while the carbonyl oxygen of one molecule interacts with the isopropyl group of the neighboring one to form some kind of dimer .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection .

Properties

IUPAC Name

methyl 2-methyl-1,3-benzoxazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-6-11-8-5-3-4-7(9(8)14-6)10(12)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGKYABHRCSYSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC(=C2O1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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